molecular formula C6H4N2O2 B1423860 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 5657-64-7

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1423860
CAS No.: 5657-64-7
M. Wt: 136.11 g/mol
InChI Key: FQLSOJBBTVEIHX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Physicochemical Properties

The dihydropyridine derivatives, including variants of 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been studied for their physicochemical properties. Researchers investigated their density, sound speed, and viscosity in dimethyl sulfoxide at various temperatures, providing insights into solute-solvent and solute-solute interactions (Baluja & Talaviya, 2016).

Synthesis and Spectroscopic Analysis

These compounds are synthesized and characterized using various spectroscopic methods, including IR, NMR, and mass analyses. Their optical properties, such as UV-visible absorption and fluorescence spectroscopy, have been extensively studied (Cetina et al., 2010).

Biological Activities

Some dihydropyridine derivatives have been evaluated for their biological activities. For example, azo molecules synthesized using these compounds exhibited potential antimicrobial and antimycobacterial activities. These derivatives also showed cleavage efficiency against supercoiled pBR322 DNA and were studied for their binding energies in in silico molecular docking studies (Ravi et al., 2020).

Electrocatalytic Applications

In the field of electrocatalysis, derivatives of this compound have been used to synthesize 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives. These compounds were obtained through electrocatalytic multicomponent assembling, showcasing the versatility of these derivatives in synthetic chemistry (Vafajoo et al., 2014).

Spectroscopic Characterization and Pharmacological Studies

Further spectroscopic characterization and pharmacological evaluations of sulfamethoxazole-based azo dyes involving dihydropyridine derivatives have been conducted. These studies included in vitro biological screening against various microbial strains, showing their potential in pharmaceutical applications (Mallikarjuna & Keshavayya, 2020).

Fluorescence Properties

The fluorescence properties of certain dihydropyridine derivatives have also been explored. Non-catalytic conversion of specific derivatives resulted in fluorescent compounds, with their spectral-luminescence properties and fluorescence quantum yield being of particular interest (Ershov et al., 2015).

In Vitro Anticancer Activity

A series of pyrano[3, 2-c]chromene derivatives, synthesized from dihydropyridine derivatives, were assessed for their in vitro anticancer activity. These compounds showed significant antitumor activity against various cancer cell lines and were investigated for their cell cycle arrest behavior, indicating their potential in cancer therapy (El-Agrody et al., 2020).

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-5(9)1-2-8-6(4)10/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSOJBBTVEIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715735
Record name 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-64-7
Record name 1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5657-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 409910
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5657-64-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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